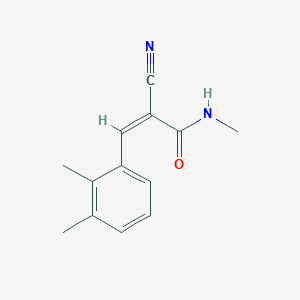

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

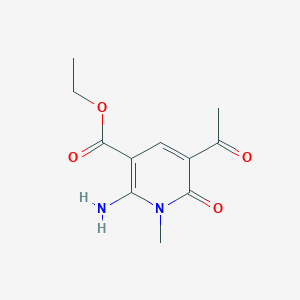

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is a compound that belongs to the class of organic compounds known as enamides. Enamides are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a carbon-carbon double bond (C=C), with the nitrogen atom typically bearing an acyl or alkyl substituent. The (Z) notation indicates that the substituents on the double bond are on the same side, which can have significant implications for the compound's reactivity and interactions.

Synthesis Analysis

The synthesis of Z-enamides, such as the compound , can be achieved through various methods. One efficient procedure involves the reaction of primary amides with conjugated olefins using a Pd/Cu cocatalyst system under Wacker-type conditions, which has been shown to produce a variety of Z-enamides with excellent stereoselectivity . Although the specific synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is not detailed in the provided papers, the general methodologies described can be adapted to synthesize this compound.

Molecular Structure Analysis

The molecular structure of Z-enamides is characterized by the Z configuration of the substituents around the carbon-carbon double bond. This configuration is often stabilized by intramolecular hydrogen bonding, which can influence the compound's physical properties and reactivity . While the exact molecular structure of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is not provided, similar compounds have been analyzed using techniques such as IR, UV, and NMR spectroscopy, which can provide detailed information about the molecular geometry and electronic structure .

Chemical Reactions Analysis

Z-enamides can participate in a variety of chemical reactions, often with high stereoselectivity. For example, zinc enolates derived from dibromo ketones can react with 3-aryl-2-cyanoprop-2-enamides to form cyclopropane derivatives as a single stereoisomer with a cis arrangement of hydrogen atoms . This indicates that (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide could potentially undergo similar reactions, leading to the formation of novel cyclopropane-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-enamides are influenced by their molecular structure. The presence of the cyano group and the aromatic ring in (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide would affect its polarity, solubility, and reactivity. The Z configuration could also impact the compound's boiling point, melting point, and stability. Spectrometric techniques can be employed to characterize these properties, and the crystalline structure can be determined using X-ray crystallography, as demonstrated for related compounds .

作用机制

Target of Action

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are primarily located in the central nervous system and play a crucial role in regulating neurotransmitter release from adrenergic neurons .

Mode of Action

This compound exerts its effects by binding to the α2 adrenergic receptors, thereby inhibiting the release of norepinephrine . This results in a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Biochemical Pathways

The activation of α2 adrenergic receptors by (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . This decrease in cAMP levels results in a reduction in the release of norepinephrine, thereby decreasing neuronal activity .

Pharmacokinetics

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is rapidly distributed and is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on its pharmacokinetics .

Result of Action

The molecular and cellular effects of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide’s action include a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

安全和危害

While specific safety data for “(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide” is not available, similar compounds like 2,3-DIMETHYLPHENOL are known to be hazardous . They are highly toxic by inhalation, ingestion or skin absorption . They are corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes and skin .

属性

IUPAC Name |

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFHAQBKZLKQN-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2516050.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide](/img/structure/B2516056.png)

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)

![N-[(4-fluorophenyl)carbamothioyl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2516070.png)